5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
This pyrimidine-derived carboxamide features a chloro substituent at position 5, a methylsulfonyl group at position 2, and a 3-methoxypropyl chain attached to the carboxamide nitrogen. The 3-methoxypropyl side chain may enhance solubility compared to purely hydrophobic substituents, while the methylsulfonyl group contributes to metabolic stability .
Properties
Molecular Formula |
C10H14ClN3O4S |
|---|---|
Molecular Weight |
307.75 g/mol |
IUPAC Name |
5-chloro-N-(3-methoxypropyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H14ClN3O4S/c1-18-5-3-4-12-9(15)8-7(11)6-13-10(14-8)19(2,16)17/h6H,3-5H2,1-2H3,(H,12,15) |
InChI Key |
LSHCKWWASFDTET-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction: One synthetic route involves the condensation of 5-chloro-2,4-diaminopyrimidine with 3-methoxypropylamine. This forms the N-(3-methoxypropyl) derivative.
Sulfonation: The methylsulfonyl group is introduced via sulfonation of the 2-position using a suitable reagent (e.g., methanesulfonyl chloride).
Carboxylation: Finally, carboxylation of the 4-position yields the desired compound.
- Industrial-scale production typically employs efficient and cost-effective methods, such as continuous flow processes or solid-phase synthesis.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the chloro and methoxypropyl groups.
Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various alkylating agents.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential antiviral or anticancer properties.
Chemical Biology: Used as a probe to study cellular processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: The compound likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related pyrimidine-carboxamide derivatives:
Substituent Effects on Bioactivity
- Sulfonyl vs. Thioether (Position 2) : Methylsulfonyl (target) and ethylsulfonyl (Analog 3) improve oxidative stability compared to thioether (Analog 1), which is prone to metabolic oxidation .
- N-Substituents : The 3-methoxypropyl group (target) likely increases solubility vs. aromatic groups (e.g., Analog 4’s fluorophenyl), though aromaticity may enhance target binding .
Research Findings and Hypotheses
- Antimicrobial Potential: Analog 2’s antifungal activity implies that the target’s chloro and sulfonyl groups may confer similar properties, though its methoxypropyl chain could reduce membrane penetration .
- Metabolic Stability : The target’s methylsulfonyl group and ether-linked side chain may resist CYP450-mediated metabolism better than thioether (Analog 1) or benzyl (Analog 4) groups .
Biological Activity
5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, identified by its CAS number 902243-90-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
The molecular formula of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is C₁₀H₁₄ClN₃O₄S, with a molecular weight of 307.75 g/mol. Its structure features a pyrimidine ring substituted with chlorine and methylsulfonyl groups, which are critical for its biological activities.
| Property | Value |
|---|---|
| CAS Number | 902243-90-7 |
| Molecular Formula | C₁₀H₁₄ClN₃O₄S |
| Molecular Weight | 307.75 g/mol |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including our compound of interest. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
-
Inhibitory Effects on COX Enzymes :
- A comparative study indicated that several pyrimidine derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds similar to 5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide showed IC₅₀ values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
- Case Study :
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been explored, demonstrating effectiveness against various pathogens.
- Mechanism :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
